![molecular formula C21H24N4 B6045932 N-phenyl-1-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-3-piperidinamine](/img/structure/B6045932.png)
N-phenyl-1-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-3-piperidinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-phenyl-1-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-3-piperidinamine, commonly known as JNJ-40411813, is a novel compound that has attracted significant interest in the scientific community due to its potential therapeutic applications.
作用機序
The mechanism of action of JNJ-40411813 involves the inhibition of several key enzymes and signaling pathways. The compound has been shown to inhibit the activity of protein kinases, which play a critical role in cell growth and proliferation. It also inhibits the activity of histone deacetylases, which regulate gene expression. In addition, JNJ-40411813 has been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell survival and proliferation. The compound has also been shown to modulate the activity of various neurotransmitter receptors, including dopamine and serotonin receptors.
Biochemical and Physiological Effects:
JNJ-40411813 has been shown to have a range of biochemical and physiological effects. The compound has been found to reduce the production of pro-inflammatory cytokines, which play a critical role in the pathogenesis of various diseases. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, JNJ-40411813 has been shown to modulate the activity of various neurotransmitter receptors, which may have implications for the treatment of neurological disorders.
実験室実験の利点と制限
One of the main advantages of JNJ-40411813 for lab experiments is its broad spectrum of activity against various diseases. The compound has been shown to have activity against cancer, inflammation, and neurological disorders, making it a versatile tool for studying these diseases. In addition, the compound has been synthesized in high yield and purity, making it readily available for lab experiments.
One of the limitations of JNJ-40411813 for lab experiments is the lack of information on its pharmacokinetic properties. The compound has not been extensively studied in vivo, and its pharmacokinetic properties are not well understood. This may limit its use in animal studies and clinical trials.
将来の方向性
There are several future directions for the study of JNJ-40411813. One area of interest is the development of analogs with improved pharmacokinetic properties. Another area of interest is the study of the compound's effects on the immune system. JNJ-40411813 has been shown to have anti-inflammatory effects, and further research may elucidate its role in modulating the immune response. Finally, the compound's effects on neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease warrant further investigation.
合成法
JNJ-40411813 is synthesized through a multistep process that involves the reaction of various reagents. The synthesis process involves the use of pyridine, piperidine, and aniline as starting materials. The reaction proceeds through the formation of a pyrrole intermediate, which is then coupled with the piperidine ring to form the final product. The synthesis method has been optimized to achieve high yield and purity of JNJ-40411813.
科学的研究の応用
JNJ-40411813 has been extensively studied for its potential therapeutic applications. It has been shown to have a broad spectrum of activity against various diseases, including cancer, inflammation, and neurological disorders. The compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, JNJ-40411813 has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
N-phenyl-1-[(1-pyridin-2-ylpyrrol-2-yl)methyl]piperidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4/c1-2-8-18(9-3-1)23-19-10-6-14-24(16-19)17-20-11-7-15-25(20)21-12-4-5-13-22-21/h1-5,7-9,11-13,15,19,23H,6,10,14,16-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBIXRKJANFFQLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CN2C3=CC=CC=N3)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-phenyl-1-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-3-piperidinamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-hydroxybenzaldehyde [4-(4-fluorophenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B6045863.png)
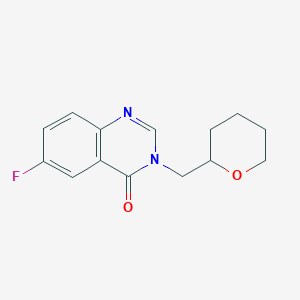
![1-(2,3-difluorobenzyl)-4-[1-(2,2-dimethylpropanoyl)-3-pyrrolidinyl]piperidine](/img/structure/B6045869.png)
![1,3-dimethyl-5-({5-[(4-methylphenyl)thio]-2-furyl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6045878.png)
![N-(3-methoxypropyl)-6-oxo-1-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B6045880.png)
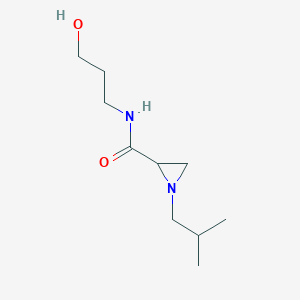
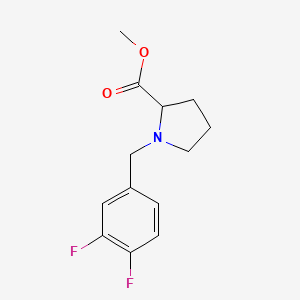
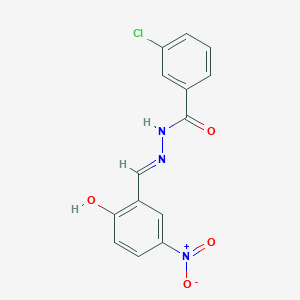
![N-benzyl-1-[3-(4-fluorophenyl)propanoyl]-N-methyl-3-piperidinamine](/img/structure/B6045908.png)
![2-(3-{1-[2-(1-methyl-2-piperidinyl)ethyl]-1H-pyrazol-3-yl}phenyl)nicotinonitrile](/img/structure/B6045912.png)
![N-(tert-butyl)-N'-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}urea](/img/structure/B6045928.png)
![2-phenyl-8-(1H-pyrazol-5-yl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6045931.png)
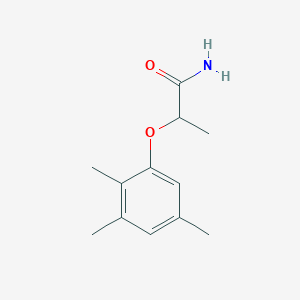
![N-[4-(aminosulfonyl)phenyl]-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide](/img/structure/B6045938.png)